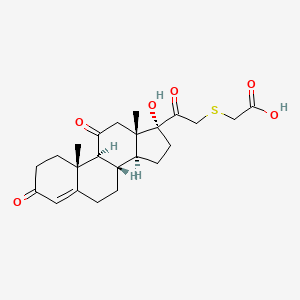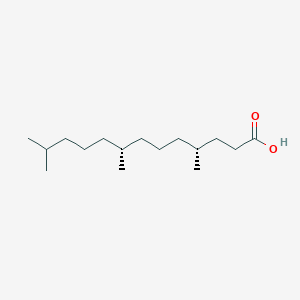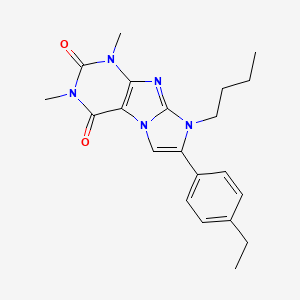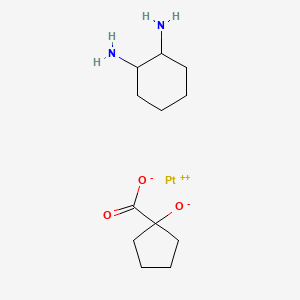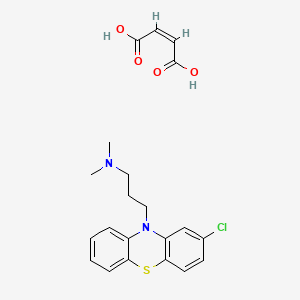
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-N-(6-methyl-2-pyridinyl)-7-oxo-1-phenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyrazole and pyrimidine precursors, cyclization reactions can be employed to form the pyrazolopyrimidine core.
Amidation Reactions: Introduction of the carboxamide group can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Substitution Reactions: Functionalization of the core structure with various substituents, such as phenyl and pyridinyl groups, can be carried out using substitution reactions under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyrazolopyrimidine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery.
Medicine
In medicine, pyrazolopyrimidine derivatives are explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Their diverse biological activities make them promising candidates for drug development.
Industry
Industrially, these compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their versatile reactivity allows for the creation of a wide range of products.
Wirkmechanismus
The mechanism of action of pyrazolopyrimidine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby exerting their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolopyridines
- Pyrimidinones
- Triazolopyrimidines
Uniqueness
Pyrazolo(1,5-a)pyrimidine-6-carboxamide derivatives are unique due to their specific structural features, such as the fused pyrazole and pyrimidine rings, and the presence of functional groups like carboxamide, phenyl, and pyridinyl. These features contribute to their distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
87948-64-9 |
|---|---|
Molekularformel |
C19H15N5O2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-(6-methylpyridin-2-yl)-7-oxo-1-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-9-16(21-13)22-18(25)15-12-20-17-10-11-23(24(17)19(15)26)14-7-3-2-4-8-14/h2-12H,1H3,(H,21,22,25) |
InChI-Schlüssel |
YHIDRCCEWDIRTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=C3C=CN(N3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


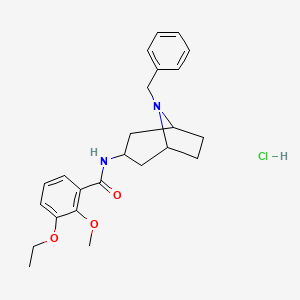
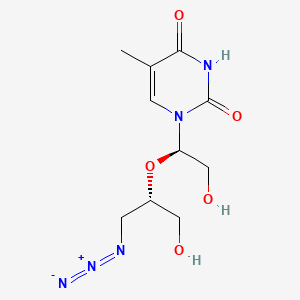
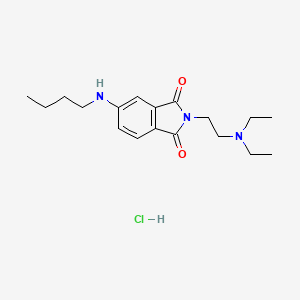

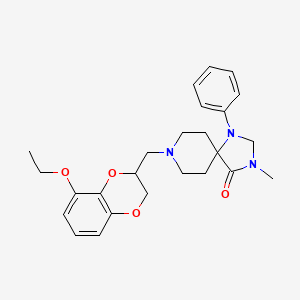
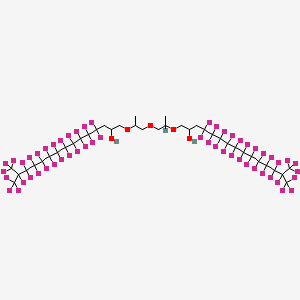

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
